![molecular formula C17H16N2OS2 B2838233 N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide CAS No. 477545-12-3](/img/structure/B2838233.png)
N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide
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Overview
Description
“N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide” is a complex organic compound. It likely contains a benzothiazole group, which is a type of heterocyclic compound that is part of many pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its name. It likely contains a benzothiazole core (a benzene ring fused to a thiazole ring), with a methyl group attached to one of the carbon atoms in the thiazole ring. The phenylsulfanylpropanamide group is likely attached via a nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and the properties of similar compounds .Scientific Research Applications
Synthesis and Biological Activity
N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide is part of a broader class of compounds that have been extensively studied for their synthesis and biological applications. These compounds are synthesized through various chemical reactions, offering a pathway to explore their potential in biomedical applications.
One significant area of research has been the exploration of these compounds for their electrophysiological activity, particularly as class III agents, which are essential in cardiac arrhythmia treatment. The synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides has shown comparable potency to known class III agents, indicating their potential utility in clinical settings (Morgan et al., 1990).
Furthermore, these compounds have been utilized as building blocks for creating novel heterocycles, demonstrating their versatility in organic synthesis. Their reactions with various aminopyrazoles and aminotriazoles under microwave and thermal conditions have led to the development of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, expanding the scope of their applications in medicinal chemistry (Darweesh et al., 2016).
Anticancer properties of these compounds have also been investigated, with some derivatives showing higher activities than reference drugs against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide and its derivatives have been a focal point of research. These compounds have shown promising results against a range of pathogenic strains, making them potential candidates for developing new antimicrobial agents (Bikobo et al., 2017). The synthesis and evaluation of these compounds have provided insights into their mechanisms of action and the potential for further optimization to enhance their biological activities.
Supramolecular Gelators
A new series of N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. These studies have helped to elucidate the role of methyl functionality and multiple non-covalent interactions in their gelation/non-gelation behavior, showcasing the potential of these compounds in material science and nanotechnology (Yadav & Ballabh, 2020).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if it’s a pharmaceutical, the mechanism of action would be how it interacts with biological systems to produce its effects. Without specific information on the intended use of this compound, it’s challenging to predict its mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-19-14-9-5-6-10-15(14)22-17(19)18-16(20)11-12-21-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJKGDJQIQSDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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